ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483333
InChI: InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+
SMILES:
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

CAS No.:

Cat. No.: VC16483333

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate -

Specification

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate
Standard InChI InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+
Standard InChI Key NFEBEDXDWGJQMK-MDZDMXLPSA-N
Isomeric SMILES CCOC(=O)/C=C/1\CCC2=C1C=CC=C2OC
Canonical SMILES CCOC(=O)C=C1CCC2=C1C=CC=C2OC

Introduction

Chemical Identity and Structural Features

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is systematically named ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate under IUPAC nomenclature. The compound’s structure integrates a dihydroindene core with a methoxy group at the 4-position and an ethyl acetate moiety at the 1-ylidene position. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
CAS Number1076198-41-8
SMILES NotationCCOC(=O)C=C1CCC2=C1C=CC=C2OC
InChIKeyNFEBEDXDWGJQMK-MDZDMXLPSA-N

The conjugated system formed by the indene ring and the α,β-unsaturated ester group contributes to its potential reactivity in cycloaddition and nucleophilic substitution reactions. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometry at the ylidene carbon, facilitating resonance stabilization.

Synthesis Methodologies

The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is achieved through a two-step protocol involving precursor functionalization and esterification.

Precursor Preparation

4-Methoxy-2,3-dihydro-1H-indene serves as the primary precursor, synthesized via Friedel-Crafts alkylation of methoxybenzene derivatives. Alternative routes may employ catalytic hydrogenation of substituted naphthalenes, though yields vary based on substituent positioning .

Esterification and Condensation

The final step involves reacting 4-methoxy-2,3-dihydro-1H-indene with ethyl acetate under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Microwave-assisted synthesis at 80–100°C for 1–2 hours enhances reaction efficiency, achieving yields up to 78%. A representative reaction scheme is:

4-Methoxy-2,3-dihydro-1H-indene+Ethyl AcetateH+Ethyl 2-(4-Methoxy-2,3-Dihydro-1H-Inden-1-Ylidene)Acetate+H2O\text{4-Methoxy-2,3-dihydro-1H-indene} + \text{Ethyl Acetate} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-Methoxy-2,3-Dihydro-1H-Inden-1-Ylidene)Acetate} + \text{H}_2\text{O}
SupplierPurityPackagingCAS Number
Vulcanchem>95%1 g, 5 g, 10 g1076198-41-8
Parchem >98%50 mg–100 g1076198-41-8
Capot Chemical Co.>90%Custom bulk1076198-41-8

Researchers are advised to confirm spectroscopic data (NMR, IR) with suppliers prior to procurement.

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